molecular formula C6H2BrFN2 B1521856 5-Bromo-3-fluoropyridine-2-carbonitrile CAS No. 886373-28-0

5-Bromo-3-fluoropyridine-2-carbonitrile

Cat. No.: B1521856
CAS No.: 886373-28-0
M. Wt: 201 g/mol
InChI Key: HMURQOFNWZWERT-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H2BrFN2 and its molecular weight is 201 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-Bromo-3-fluoropyridine-2-carbonitrile (C₆H₄BrFN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a nitrile group. This unique arrangement contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₆H₄BrFN
Molecular Weight201.00 g/mol
CAS Number886373-28-0

The halogen substituents in this compound enhance its lipophilicity, allowing it to penetrate biological membranes effectively. The compound's mechanism of action is primarily attributed to its ability to interact with various enzymes and receptors, potentially acting as an inhibitor in several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyridine compounds have demonstrated significant activity against various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of nucleotides or other critical cellular components, which could be leveraged for therapeutic interventions in diseases such as cancer or metabolic disorders .

Case Studies

  • Anti-Thrombolytic Activity : A study on pyridine derivatives revealed that compounds similar to this compound exhibited varying degrees of anti-thrombolytic activity. One derivative showed a significant reduction in clot formation, indicating potential use in cardiovascular therapies .
  • Biofilm Inhibition : Research has also highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections associated with medical devices .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the bromination and fluorination of pyridine derivatives followed by nitrilation. Various synthetic routes have been optimized for yield and purity, making this compound accessible for further research and development.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Development

5-Bromo-3-fluoropyridine-2-carbonitrile serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing:

  • Antiviral Agents : The compound is utilized in synthesizing drugs targeting viral infections, enhancing therapeutic efficacy.
  • Anticancer Drugs : It is a building block for tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy, especially for targeting specific cancer cell pathways.
  • Selective Serotonin Reuptake Inhibitors (SSRIs) : This compound is involved in synthesizing SSRIs, commonly used as antidepressants.

Case Study: Synthesis of SSRIs

A notable study demonstrated the successful synthesis of SSRIs using this compound as a precursor. The process involved multiple reaction steps, showcasing the compound's versatility and efficiency in pharmaceutical synthesis.

Agrochemical Applications

Building Block for Crop Protection Agents

In the agrochemical sector, this compound is employed to synthesize various crop protection products, including:

  • Herbicides : The compound aids in developing herbicides that enhance weed management.
  • Fungicides and Insecticides : It serves as an intermediate for creating effective fungicides and insecticides, contributing to agricultural productivity.

Data Table: Agrochemical Products Derived from this compound

Product TypeApplication AreaExample Compounds
HerbicidesWeed ManagementGlyphosate derivatives
FungicidesCrop Disease PreventionAzole compounds
InsecticidesPest ControlNeonicotinoids

Material Science Applications

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for material science applications:

  • Polymers and Coatings : The compound is incorporated into polymers to enhance their properties, such as durability and resistance to environmental factors.
  • Fluorescent Probes : It is used to develop fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes effectively.

Organic Synthesis

Versatile Reagent

In organic synthesis, this compound acts as a versatile reagent. Its ability to facilitate complex molecular architectures makes it invaluable in research laboratories.

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURQOFNWZWERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657830
Record name 5-Bromo-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-28-0
Record name 5-Bromo-3-fluoro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-fluoropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-3-nitropicolinonitrile (6.84 g, 30 mmol) in dimethylsulfoxide was cooled to −25° C. and treated with 1M tetra-n-butylammonium fluoride in tetrahydrofuran (60 mL, 60 mmol). The reaction mixture was stirred at ambient temperature for 1 hour. It was quenched with water and extracted with ethyl acetate. The combined organic layers were dried (Na2SO4), filtered and concentrated to provide crude title compound.
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Synthesis routes and methods II

Procedure details

At room temperature, to a tetrahydrofuran solution (60 ml) of 5-bromo-3-nitropyridine-2-carbonitrile (6.00 g) was added a tetrahydrofuran solution (1 M, 52.8 ml) of tetrabutylammonium fluoride, followed by stirring for 1 hour. The reaction solution was poured into ice water, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to afford 5-bromo-3-fluoropyridine-2-carbonitrile. To a mixed solvent solution of this in 1,2-dimethoxyethane (120 ml) and water (30 ml) were added 2-hydroxyphenylboronic acid (4.37 g), sodium carbonate (8.39 g) and tetrakis(triphenylphosphine)palladium (1.52 g), followed by stirring under heating at reflux for 2 hours. The reaction solution was brought back to room temperature, poured into ice water, and extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to afford 3-fluoro-5-(2-hydroxyphenyl)pyridine-2-carbonitrile (2.73 g).
[Compound]
Name
ice water
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6 g
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52.8 mL
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Synthesis routes and methods III

Procedure details

To a mixture of H2SO4 (0.2 ml) and TBAF solution (131 ml, 131 mmol, 1M in THF) was added DMF (40 ml) dropwise at −40° C. Then a solution of 5-bromo-3-nitro-pyridine-2-carbonitrile (10 g, 43 mmol) in DMF (130 ml) was added at −40° C. and the reaction mixture was stirred for 1 h. The reaction was then quenched by addition of 2M HCl solution at −40° C. adjusting the pH to 3. The resulting mixture was extracted twice with EtOAc and the combined organic extracts were washed twice with water, with brine, dried with Na2SO4 and evaporated in vacuo. The remaining residue was purified by chromatography (silica gel; hexane/EtOAc 90:10-80:20) to obtain the title compound as yellow solid (5.2 g, 59%).
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0.2 mL
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131 mL
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10 g
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130 mL
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40 mL
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Yield
59%

Synthesis routes and methods IV

Procedure details

Sulfuric acid (0.02 eq) was added to a solution of tetrabutylammonium fluoride (3 eq) in DMF (5 vol) and the mixture cooled to −40° C. A solution of the compound of Step 2 (1 eq) in DMF (2 vol) was added maintaining the temperature <−35° C. After about 20 minutes 2N HCl (3 vol) was added followed by 1N HCl (15 vol). The precipitated product was collected by filtration to give the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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